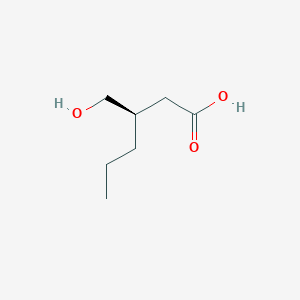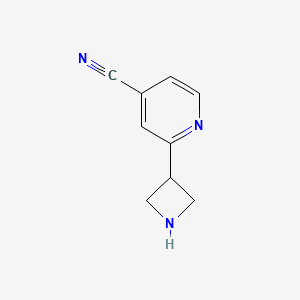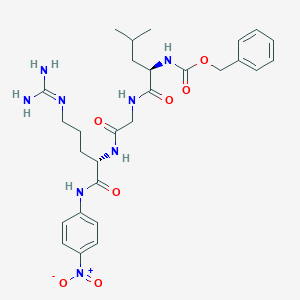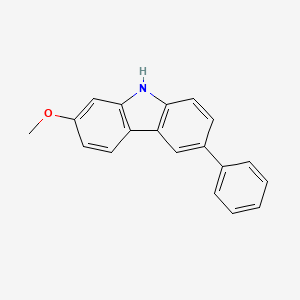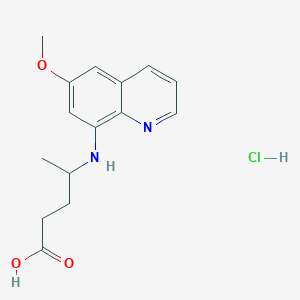
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride is an organic compound belonging to the class of gamma amino acids and derivatives It is characterized by the presence of a quinoline ring substituted with a methoxy group at the 6th position and an amino group at the 8th position, which is further connected to a pentanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The methoxy group is introduced at the 6th position using appropriate reagents and conditions.
Amination: The amino group is introduced at the 8th position of the quinoline ring through nucleophilic substitution reactions.
Attachment of the Pentanoic Acid Chain: The pentanoic acid chain is attached to the amino group through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the quinoline ring’s ability to fluoresce.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress.
相似化合物的比较
Similar Compounds
4-((6-Methoxyquinolin-8-yl)amino)butanoic acid: Similar structure but with a shorter carbon chain.
4-((6-Methoxyquinolin-8-yl)amino)hexanoic acid: Similar structure but with a longer carbon chain.
4-((6-Methoxyquinolin-8-yl)amino)propanoic acid: Similar structure but with an even shorter carbon chain.
Uniqueness
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride is unique due to its specific chain length, which may confer distinct biological and chemical properties compared to its analogs
属性
分子式 |
C15H19ClN2O3 |
|---|---|
分子量 |
310.77 g/mol |
IUPAC 名称 |
4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C15H18N2O3.ClH/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13;/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19);1H |
InChI 键 |
OPCMKNPVFGVWLT-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


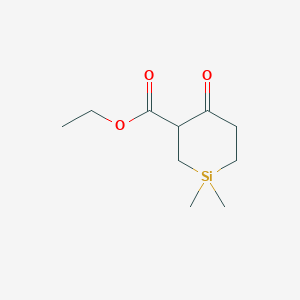
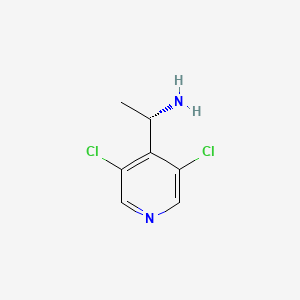

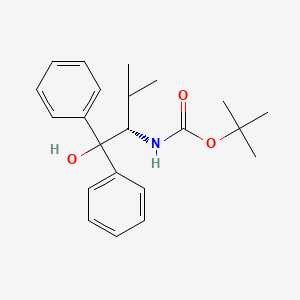
![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
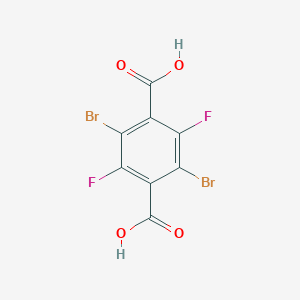


![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)
